Glycerophosphoserine
Description
Overview of Glycerophospholipid Classes in Biological Membranes
The diversity of glycerophospholipids arises from the different polar head groups that can be attached to the phosphate (B84403) moiety. nih.gov These variations lead to different classes of glycerophospholipids, each with distinct properties and functions within the cell. The major classes are integral to membrane structure, fluidity, and cellular processes like vesicle trafficking and signal transduction. nih.govnih.gov
The distribution of these classes is not uniform and varies between different cell types, organelles, and even between the inner and outer leaflets of a single membrane. wikipedia.orgnih.gov For instance, the inner leaflet of the human erythrocyte plasma membrane is predominantly composed of phosphatidylethanolamine (B1630911), phosphatidylserine (B164497), and phosphatidylinositol. wikipedia.org Generally, phosphatidylcholine is the most abundant glycerophospholipid in cells, making up 45-55 mol% of the total, followed by phosphatidylethanolamine at 17-25%. nih.gov
Table 1: Major Classes of Glycerophospholipids in Biological Membranes
| Class | Abbreviation | Polar Head Group | General Function |
|---|---|---|---|
| Phosphatidic Acid | PA | Phosphate | Precursor for other glycerophospholipids. nih.govnih.gov |
| Phosphatidylcholine | PC | Choline (B1196258) | Major structural component of membranes. taylorandfrancis.comnih.gov |
| Phosphatidylethanolamine | PE | Ethanolamine (B43304) | Involved in membrane curvature and fusion. taylorandfrancis.comnih.gov |
| Phosphatidylserine | PS | Serine | Key role in cell signaling, particularly apoptosis. nih.govgerli.com |
| Phosphatidylinositol | PI | Inositol | Precursor for important signaling molecules (phosphoinositides). nih.govnih.gov |
| Phosphatidylglycerol | PG | Glycerol (B35011) | Precursor for cardiolipin; important in lung surfactant. taylorandfrancis.comgerli.com |
Academic Significance of Glycerophosphoserine within Lipidomics and Cellular Biochemistry
This compound and its related compounds, particularly phosphatidylserine, are of significant academic interest due to their multifaceted roles in cellular biochemistry and as key subjects of study in the field of lipidomics. Lipidomics is the large-scale study of cellular lipids, aiming to identify and quantify the complete lipid profile (the lipidome) of a cell or tissue and understand how these molecules are involved in health and disease. nih.govfrontiersin.org
In cellular biochemistry, this compound is recognized as a crucial metabolic precursor. It can be decarboxylated to form glycerophosphoethanolamine (B1239297) or phosphorylated to produce more complex phospholipids (B1166683) like phosphatidylserine, highlighting its central role in lipid biosynthesis. smolecule.com Phosphatidylserine itself is vital for several cellular functions. While typically sequestered in the inner leaflet of the plasma membrane, its externalization to the outer surface acts as a critical signal for apoptosis, or programmed cell death, prompting phagocytic cells to engulf the dying cell. gerli.comgerli.com This process is a cornerstone of tissue homeostasis and development. Furthermore, phosphatidylserine modulates the activity of various key enzymes, including protein kinase C, and is essential for processes like blood coagulation. gerli.com
The study of glycerophosphoserines has become a focal point in lipidomics research. Advanced analytical techniques, especially mass spectrometry, have enabled detailed profiling of different this compound molecular species. nih.govnih.gov This has led to important findings, such as the discovery that specific molecular species of phosphatidylserine (e.g., those containing certain fatty acids) are key regulators of blood coagulation. gerli.com Lipidomics studies have also revealed distinct this compound profiles in different biological contexts, such as in red blood cells versus the microvesicles they shed during storage. nih.gov Research has identified altered levels of glycerophospholipids, including phosphatidylserine, in the cerebrospinal fluid of individuals with neurodegenerative diseases, suggesting their potential role in disease pathology. nih.gov
Table 2: Selected Research Findings on this compound
| Research Area | Finding | Significance | Reference(s) |
|---|---|---|---|
| Cellular Biology | The externalization of phosphatidylserine to the outer cell membrane is a key "eat me" signal for apoptosis. | Fundamental mechanism for the clearance of dying cells by phagocytes. | gerli.comgerli.com |
| Enzymology | Phosphatidylserine acts as a cofactor, modulating the activity of enzymes like protein kinase C and Raf-1 kinase. | Demonstrates its role in intracellular signal transduction pathways. | gerli.com |
| Lipidomics | Red blood cells and the microvesicles they shed during storage show different profiles of this compound species, particularly PS 38:4 and PS 38:1. | Suggests that microvesiculation is a regulated process involving specific membrane domains and could help understand RBC biology. | nih.gov |
| Neuroscience | Levels of phosphatidylserine (PS) were observed to decrease progressively in cerebrospinal fluid fractions of participants from cognitively healthy to minimally cognitively impaired, and then to late-onset Alzheimer's disease. | Indicates a potential link between altered glycerophospholipid metabolism and the progression of neurodegeneration. | nih.gov |
| Metabolomics | In patients with hepatitis B cirrhosis, serum levels of this compound were found to be higher than in healthy controls and correlated with the severity of the disease. | Suggests this compound may be a marker for metabolic disturbances in liver disease. | plos.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO8P/c7-5(6(10)11)3-15-16(12,13)14-2-4(9)1-8/h4-5,8-9H,1-3,7H2,(H,10,11)(H,12,13)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZWYGMENQVNFU-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)OCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)OP(=O)(O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60949148 | |
| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26289-09-8 | |
| Record name | O-[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26289-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerophosphoserine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-[(2,3-Dihydroxypropoxy)(hydroxy)phosphoryl]serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60949148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Glycerophosphoserine
Precursor Utilization in Glycerophosphoserine Synthesis
The assembly of this compound is fundamentally dependent on two primary molecules: glycerol-3-phosphate and the amino acid L-serine. These precursors provide the essential backbone and head group of the final compound.
Glycerol-3-phosphate (G3P) serves as the structural foundation for all glycerophospholipids, including the eventual this compound. The cellular pool of G3P is maintained through two main routes:
The phosphorylation of glycerol (B35011), a reaction catalyzed by the enzyme glycerol kinase, which transfers a phosphate (B84403) group from ATP to glycerol. reactome.org
The reduction of dihydroxyacetone phosphate (DHAP), an intermediate of the glycolysis pathway, a reaction carried out by glycerol-3-phosphate dehydrogenase. umaryland.edu
This G3P molecule is then acylated with fatty acids to form lysophosphatidic acid and subsequently phosphatidic acid, which is channeled into the synthesis of various phospholipids (B1166683), including the direct precursor to this compound.
L-serine provides the characteristic amino acid head group of this compound. The body can synthesize L-serine from 3-phosphoglycerate, another intermediate of glycolysis. frontiersin.org The incorporation of this serine moiety into a glycerophospholipid structure occurs during the synthesis of phosphatidylserine (B164497). In this process, the serine head group is attached to the diacylglycerol backbone via a phosphodiester bond. wikipedia.org The mechanism of this incorporation varies between organisms.
Enzymatic Pathways of this compound Formation
The direct synthesis of this compound involves the enzymatic breakdown of a larger phospholipid. While kinases and transferases are crucial for creating the precursor molecule, the final step to yield this compound is a hydrolysis reaction.
While the direct formation of this compound is a deacylation step, the synthesis of its immediate precursor, phosphatidylserine, relies on specific transferases. smolecule.com The biosynthesis of this compound itself is believed to result from the activity of phospholipases (specifically A/B-type) on membrane phospholipids. nih.gov These hydrolases cleave the fatty acid chains from the glycerol backbone of phosphatidylserine, releasing the water-soluble this compound molecule.
Phosphatidylserine (PS) is the direct and essential precursor for this compound formation. nih.gov The enzymatic pathways for PS synthesis differ significantly between mammals and prokaryotes.
In Mammals: PS is synthesized in the endoplasmic reticulum through base-exchange reactions catalyzed by two specific enzymes: phosphatidylserine synthase 1 (PSS1) and phosphatidylserine synthase 2 (PSS2). wikipedia.orgresearchgate.net
PSS1 primarily catalyzes the exchange of choline (B1196258) from phosphatidylcholine (PC) for serine.
PSS2 mainly facilitates the exchange of ethanolamine (B43304) from phosphatidylethanolamine (B1630911) (PE) for serine. wikipedia.org Both reactions are calcium-dependent and result in the formation of phosphatidylserine. wikipedia.org
In Bacteria: In prokaryotes such as E. coli, the pathway is different. Phosphatidylserine synthase catalyzes a reaction where the serine head group directly displaces cytidine (B196190) monophosphate (CMP) from a high-energy precursor, CDP-diacylglycerol. wikipedia.org
Once phosphatidylserine is formed by either pathway, it can be deacylated by cellular phospholipases to yield this compound. nih.gov
Table 1: Key Enzymes in the Biosynthesis Pathway of this compound and its Precursors
| Enzyme | Role | Pathway |
|---|---|---|
| Glycerol Kinase | Phosphorylates glycerol to form glycerol-3-phosphate. | Precursor Synthesis reactome.org |
| Glycerol-3-Phosphate Dehydrogenase | Reduces DHAP to form glycerol-3-phosphate. | Precursor Synthesis umaryland.edu |
| Phosphatidylserine Synthase 1 (PSS1) | Synthesizes phosphatidylserine from phosphatidylcholine and serine. | Precursor Synthesis (Mammals) wikipedia.orgresearchgate.net |
| Phosphatidylserine Synthase 2 (PSS2) | Synthesizes phosphatidylserine from phosphatidylethanolamine and serine. | Precursor Synthesis (Mammals) wikipedia.orgresearchgate.net |
| Phosphatidylserine Synthase | Synthesizes phosphatidylserine from CDP-diacylglycerol and serine. | Precursor Synthesis (Bacteria) wikipedia.org |
| Phospholipase A/B | Deacylates phosphatidylserine to release this compound. | This compound Formation nih.gov |
Regulation of this compound Biosynthesis Pathways
The cellular concentration of this compound is tightly controlled by regulating both its synthesis and its degradation.
The synthesis of this compound is indirectly regulated by controlling the production of its precursor, phosphatidylserine. The activity of PSS1 and PSS2 enzymes in mammals is a critical control point, influenced by the availability of substrates like phosphatidylcholine, phosphatidylethanolamine, and L-serine. researchgate.net
A primary mode of regulation, however, is through the catabolism of this compound. In mammals, the enzyme glycerophosphodiester phosphodiesterase 1 (GDE1) is a key regulator. nih.gov GDE1 is a phosphodiesterase that hydrolyzes this compound into its constituent parts: glycerol-3-phosphate and free serine. nih.gov Studies on mice lacking the GDE1 enzyme show profoundly elevated levels of this compound in the brain, indicating that GDE1 activity is crucial for maintaining its homeostasis. nih.gov This identifies this compound as a significant cellular reservoir for the amino acid serine. nih.gov
Subcellular compartmentalization also imposes a layer of regulation. Phosphatidylserine is synthesized in the endoplasmic reticulum and is primarily found on the inner leaflet of the cell membrane. wikipedia.orgnih.gov Its conversion to this compound likely releases it into the cytosol. For GDE1 to act upon it, this compound must be transported out of the cell, as the enzyme's catalytic domain is located on the extracellular side of the membrane, a process that requires specific transporters and adds another level of control. nih.gov
In bacteria, the metabolic systems involved in processing glycerophosphodiesters, such as the Ugp system, are often induced under conditions of phosphate starvation, suggesting that the synthesis and breakdown of these compounds are regulated by nutrient availability. ecmdb.caumaryland.edu
Metabolism and Degradation of Glycerophosphoserine
Hydrolytic Pathways of Glycerophosphoserine
The hydrolysis of this compound is a catabolic process that breaks the phosphodiester bond, yielding glycerol-3-phosphate and the amino acid serine. This degradation is primarily mediated by a class of enzymes known as phospholipases.
Role of Phospholipases in this compound Hydrolysis
Phospholipases are enzymes that hydrolyze phospholipids (B1166683) into fatty acids and other lipophilic substances. mdpi.com Specifically, glycerophosphodiester phosphodiesterases (GDPDs) are responsible for the hydrolysis of deacylated phospholipids like this compound. mdpi.comresearchgate.netresearchgate.net These enzymes cleave the phosphodiester bond in glycerophosphodiesters to produce glycerol-3-phosphate and the corresponding alcohol moiety. mdpi.comresearchgate.net The action of phospholipase A1 (PLA1) and phospholipase A2 (PLA2) on phosphatidylserine (B164497) initially produces lysophosphatidylserine (B10771985) and a free fatty acid. ontosight.airesearchgate.netmdpi.com Subsequently, a lysophospholipase can act on lysophosphatidylserine to remove the remaining fatty acid, yielding this compound. Following this, GDPDs can hydrolyze this compound. researchgate.netresearchgate.net Some GDPDs, such as GDE1, have shown a higher efficiency in hydrolyzing this compound compared to other glycerophosphodiesters. nih.gov
Production of Glycerol (B35011) 3-Phosphate and Serine through Degradation
The enzymatic degradation of this compound by glycerophosphodiester phosphodiesterases (GDPDs) results in the formation of two key molecules: sn-glycerol-3-phosphate and L-serine. mdpi.comresearchgate.netumaryland.edu This process is vital for the recycling of these components for various metabolic purposes. umaryland.edu Glycerol-3-phosphate is a central intermediate in both glycolysis and the synthesis of new triglycerides. nih.gov Serine, an important amino acid, can be utilized in protein synthesis or serve as a precursor for other biomolecules, including other amino acids and nucleotides. The controlled degradation of this compound ensures a balanced supply of these essential metabolic precursors. nih.gov
Downstream Metabolic Conversions of this compound
This compound is not only a product of phospholipid breakdown but also a precursor for the synthesis of other critical phospholipids. These conversion pathways are essential for maintaining the diverse phospholipid composition of cellular membranes and for various signaling processes.
Phosphorylation to Phosphatidylserine and Related Pathways
This compound can be acylated to form lysophosphatidylserine, which is then further acylated to produce phosphatidylserine. This process is part of the phospholipid remodeling pathway known as the Lands cycle. mdpi.com Phosphatidylserine is a crucial component of cell membranes, particularly in the brain, and plays a significant role in cellular signaling, including the regulation of protein kinase C and the Akt signaling pathway. hmdb.cahmdb.caresearchgate.net The distribution of phosphatidylserine is asymmetric in the plasma membrane, with it being predominantly located on the inner leaflet, contributing to the membrane's electrochemical potential. hmdb.cahmdb.ca
Decarboxylation to Glycerophosphoethanolamine (B1239297) Pathways
This compound can serve as an indirect precursor to glycerophosphoethanolamine. This conversion first involves the acylation of this compound to form phosphatidylserine. smolecule.com Phosphatidylserine can then be decarboxylated by the enzyme phosphatidylserine decarboxylase to form phosphatidylethanolamine (B1630911). portlandpress.commdpi.combiorxiv.org Subsequent deacylation of phosphatidylethanolamine by phospholipases yields glycerophosphoethanolamine. This pathway is a significant source of phosphatidylethanolamine in many organisms. portlandpress.commdpi.com
Integration into Phospholipid Remodeling Cycles
This compound is a key player in the phospholipid remodeling cycle, also known as the Lands cycle. mdpi.com This cycle allows for the modification of fatty acid chains on phospholipids after their initial synthesis. The deacylation of phosphatidylserine by phospholipases A1 or A2 generates lysophosphatidylserine and a free fatty acid. ontosight.aimdpi.com This lysophosphatidylserine can be reacylated with a different fatty acid by a lysophosphatidylcholine (B164491) acyltransferase (LPCAT) to form a new phosphatidylserine molecule with altered fatty acid composition. nih.govillinois.eduresearchgate.net Alternatively, complete deacylation leads to this compound, which can re-enter the cycle through acylation. mdpi.com This remodeling is vital for maintaining membrane fluidity, and for the incorporation of specific fatty acids, such as polyunsaturated fatty acids (PUFAs), into membrane phospholipids. mdpi.comnih.gov
Interactive Data Table: Enzymes in this compound Metabolism
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
| Phospholipase A1 (PLA1) | Phosphatidylserine | Lysophosphatidylserine, Free fatty acid | Hydrolysis/Remodeling |
| Phospholipase A2 (PLA2) | Phosphatidylserine | Lysophosphatidylserine, Free fatty acid | Hydrolysis/Remodeling |
| Lysophospholipase | Lysophosphatidylserine | This compound, Free fatty acid | Hydrolysis |
| Glycerophosphodiesterase (GDPD) | This compound | Glycerol 3-phosphate, Serine | Hydrolysis |
| Lysophosphatidylserine Acyltransferase | Lysophosphatidylserine, Acyl-CoA | Phosphatidylserine | Phospholipid Synthesis/Remodeling |
| Phosphatidylserine Decarboxylase | Phosphatidylserine | Phosphatidylethanolamine, Carbon dioxide | Phospholipid Conversion |
Enzymatic Control of this compound Catabolism
The breakdown, or catabolism, of this compound is a critical metabolic process governed by a specific class of enzymes. This enzymatic control ensures the efficient recycling of its constituent parts, namely sn-glycerol-3-phosphate and L-serine, which can then be utilized in various other cellular pathways.
The primary enzymes responsible for the hydrolysis of this compound belong to the glycerophosphodiester phosphodiesterase (GDPD) family (EC 3.1.4.46). researchgate.netresearchgate.net These hydrolase enzymes catalyze the cleavage of the phosphodiester bond in a range of glycerophosphodiesters, not limited to this compound but also including substrates like glycerophosphocholine and glycerophosphoethanolamine. fao.orgportlandpress.comresearchgate.net The fundamental reaction catalyzed by GDPDs in the context of this compound is the hydrolysis of the compound to yield sn-glycerol-3-phosphate and the corresponding alcohol, which in this case is L-serine. researchgate.netucsd.edu
Research has identified and characterized these enzymes in various organisms, from bacteria to plants. fao.orgasm.org In bacteria such as Escherichia coli and Pseudomonas aeruginosa, two distinct systems, the Glp and Ugp systems, are involved in the salvage of glycerophosphodiesters. umaryland.eduecmdb.ca
The Glp System: This system features a periplasmic GDP encoded by the glpQ gene. umaryland.eduecmdb.ca This enzyme, GlpQ, hydrolyzes glycerophosphodiesters in the periplasmic space. It requires Ca²⁺ for its activity. asm.org The resulting sn-glycerol-3-phosphate is then transported into the cell. umaryland.eduecmdb.ca
The Ugp System: This system involves a cytosolic GDP, encoded by the ugpQ gene. umaryland.eduecmdb.ca The UgpQ enzyme hydrolyzes glycerophosphodiesters on the cytoplasmic side of the inner membrane. umaryland.edu Its expression is notably increased under conditions of phosphate (B84403) starvation, indicating its role in allowing the bacterium to use glycerophosphodiesters as a phosphate source. asm.orgumaryland.edu Unlike GlpQ, the activity of E. coli's UgpQ is dependent on the presence of Mg²⁺, Co²⁺, or Mn²⁺ divalent cations. asm.org
The product of this catabolic reaction, sn-glycerol-3-phosphate, is a versatile molecule that can be channeled into central metabolism. researchgate.net It can be dehydrogenated to form dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis and gluconeogenesis, or it can be used for the synthesis of lipids. researchgate.netresearchgate.net
In plants, GDPDs have also been identified and are crucial for phosphorus (P) homeostasis. fao.org For instance, a GDPD enzyme purified from carrot cell walls showed the ability to hydrolyze various glycerophosphodiesters and was active over a wide pH range. portlandpress.comresearchgate.net
The enzymatic breakdown of this compound is also a step in the larger degradation pathway of more complex phospholipids like phosphatidylserine. Phosphatidylserine-specific phospholipase A1 (PS-PLA1) can hydrolyze phosphatidylserine to produce lysophosphatidylserine, which can be further acted upon by 1-acyl-2-lysophosphatidylserine acylhydrolase to yield this compound and a free fatty acid. ontosight.ai
Research Findings on this compound Catabolizing Enzymes
| Enzyme/System | Gene | Organism Example | Cellular Location | Function & Characteristics |
| Glycerophosphodiester phosphodiesterase (GDPD) / GlpQ | glpQ | Escherichia coli, Pseudomonas aeruginosa | Periplasmic | Hydrolyzes glycerophosphodiesters to sn-glycerol-3-phosphate and an alcohol. umaryland.eduecmdb.ca Requires Ca²⁺ for activity. asm.org |
| Glycerophosphodiester phosphodiesterase (GDPD) / UgpQ | ugpQ | Escherichia coli, Pseudomonas aeruginosa | Cytosolic | Hydrolyzes glycerophosphodiesters at the inner membrane's cytoplasmic side. umaryland.eduecmdb.ca Activity dependent on Mg²⁺, Co²⁺, or Mn²⁺. asm.org Expression induced by phosphate starvation. asm.orgumaryland.edu |
| Glycerophosphodiester phosphodiesterase (GPX-PDE) | - | Carrot (Daucus carota) | Cell walls, Vacuoles | Hydrolyzes various glycerophosphodiesters, including this compound. portlandpress.comresearchgate.net Active over a broad pH range (4 to 10). researchgate.net |
| 1-Acyl-2-lysophosphatidylserine acylhydrolase | - | Mammals | - | Catalyzes the hydrolysis of lysophosphatidylserine to produce this compound and a free fatty acid. ontosight.ai |
Molecular and Cellular Roles of Glycerophosphoserine
Contribution to Membrane Dynamics and Structure
Phosphatidylserine (B164497) (PS) is a vital component of eukaryotic cell membranes, making up about 13–15% of the phospholipids (B1166683) in the human brain's cerebral cortex. wikipedia.org Its presence and organization are fundamental to membrane integrity and function. creative-proteomics.com
Influence on Membrane Fluidity and Permeability
The composition of phospholipids, including phosphatidylserine, directly influences the fluidity and permeability of cellular membranes. nih.govrsc.org These properties are essential for regulating cellular function and adapting to environmental changes. rsc.org The fatty acid chains attached to the glycerophospholipid backbone, varying in length and saturation, affect how lipids pack together, which in turn modulates membrane thickness, stiffness, and fluidity. nih.govcreative-proteomics.com For instance, membranes with a higher content of saturated fatty acids tend to have tighter lipid packing. nih.gov The interactions between PS, other lipids like phosphatidylcholine, and proteins are key to controlling these dynamic membrane properties. rsc.org Studies have shown that altering the ratios of membrane phospholipids can change membrane mobility and permeability, which can impact cellular processes. researchgate.net
Role in Lipid Bilayer Behavior and Organization
Phosphatidylserine plays a significant role in the lateral organization of the lipid bilayer. asm.org It can interact with other lipids, such as cholesterol and sphingolipids, to form specialized microdomains often referred to as lipid rafts. rsc.org These domains are enriched with signaling molecules and membrane receptors, acting as platforms for signal transduction. metwarebio.comrsc.org The presence of PS is also crucial for regulating membrane curvature and can influence the structure and formation rate of protein aggregates, particularly those involving amyloidogenic proteins. metwarebio.comrsc.org In yeast, the absence of PS has been shown to lead to the formation of large, stable, protein-free domains rich in ergosterol, suggesting that PS helps suppress large-scale phase separation and ensures the proper distribution of proteins and other lipids throughout the plasma membrane. biorxiv.org
Asymmetry in Membrane Leaflets and Glycerophosphoserine Distribution
A defining characteristic of plasma membranes in eukaryotic cells is the asymmetric distribution of phospholipids. researchgate.netpnas.org Phosphatidylserine is predominantly sequestered in the inner (cytoplasmic) leaflet of the plasma membrane in healthy, resting cells. rsc.orgresearchgate.net This arrangement is actively maintained by enzymes called flippases (a type of P4-ATPase), which use ATP to move PS from the outer leaflet to the inner leaflet. frontiersin.orgnih.govplos.org This process counteracts the slow, continuous movement of lipids to the outer leaflet by other transporters known as floppases. pnas.org The concentration of negatively charged PS in the inner leaflet contributes to its negative charge relative to the outer leaflet and is important for the proper function of ion channels and the maintenance of membrane potential. researchgate.netplos.org
This asymmetry can be disrupted by another class of enzymes called scramblases. frontiersin.orgnih.gov Unlike flippases, scramblases are ATP-independent and, when activated, facilitate the rapid, bidirectional movement of phospholipids between the two leaflets, leading to the randomization of their distribution. frontiersin.orgportlandpress.com This collapse of asymmetry results in the exposure of PS on the cell's outer surface, an event with profound physiological consequences. frontiersin.orgnih.gov
| Enzyme Class | Function | Energy Dependence | Role in PS Distribution |
| Flippases | Translocate specific phospholipids (like PS) from the exoplasmic (outer) to the cytoplasmic (inner) leaflet. | ATP-dependent | Create and maintain PS asymmetry. frontiersin.orgnih.gov |
| Floppases | Transport lipids from the cytoplasmic to the exoplasmic leaflet. | ATP-dependent | Contribute to general lipid movement; not specifically shown to regulate PS. pnas.orgfrontiersin.org |
| Scramblases | Mediate bidirectional, non-specific lipid transport between leaflets. | ATP-independent | Collapse PS asymmetry upon activation. frontiersin.orgnih.gov |
Role in Cellular Signaling Pathways
Phosphatidylserine is not merely a structural component; it is an active participant in numerous cellular signaling pathways. nih.govnih.gov It serves as a docking site for various proteins, activating key signaling cascades that regulate cell survival, growth, and other functions. wikipedia.orgnih.gov
Precursor Function for Signaling Lipids (e.g., Phosphatidylserine in Apoptosis)
While this compound is the structural backbone, the intact phosphatidylserine molecule is a crucial signaling lipid, most notably in the process of programmed cell death, or apoptosis. smolecule.compatsnap.com In healthy cells, PS is hidden on the inner leaflet of the plasma membrane. rsc.org During apoptosis, the activity of flippases is inhibited, and scramblases are activated by enzymes like caspases. nih.govashpublications.org This leads to the rapid exposure of PS on the outer surface of the cell. frontiersin.orgplos.orgpatsnap.com
This externalized PS acts as a potent "eat-me" signal, which is recognized by receptors on phagocytic cells, such as macrophages. rsc.orgrupress.orgnih.gov This recognition triggers the engulfment and clearance of the apoptotic cell, a critical process for tissue homeostasis that prevents inflammation. rsc.orgnih.gov Several receptor types are involved in this process, some binding PS directly and others through bridging proteins that connect the apoptotic cell to the phagocyte. nih.gov
| Event | Cellular State | Key Enzymes | PS Location | Outcome |
| Maintenance of Asymmetry | Healthy Cell | Flippases (active) | Inner Leaflet | Normal cell function. plos.org |
| Collapse of Asymmetry | Apoptotic Cell | Flippases (inactive), Scramblases (active) | Outer Leaflet | "Eat-me" signal for phagocytosis. frontiersin.orgnih.govplos.org |
Involvement in Growth, Differentiation, and Cell Fate Regulation
The transient, non-apoptotic exposure of PS on the cell surface has also been observed in other physiological processes. For instance, it is required for the fusion of myoblasts into myotubes during muscle development. researchgate.net In this context, PS appears at cell-cell contact areas just before fusion, and blocking it with proteins like annexin (B1180172) V inhibits myotube formation. researchgate.net This indicates that regulated PS exposure is a versatile signaling mechanism used to control various aspects of cell fate beyond apoptosis. researchgate.net
Interplay with Other Lipid Metabolic Pathways
Linkages to Sphingolipid and Glycerolipid Metabolism
The metabolic pathways of glycerophospholipids and sphingolipids are interconnected, with key intermediates and enzymatic steps creating a tightly woven regulatory network. This compound is situated within this network, primarily as a catabolite of phosphatidylserine (PS), which itself is a central component of glycerophospholipid metabolism.
Glycerophospholipid metabolism involves the synthesis and breakdown of lipids built on a glycerol (B35011) backbone. wikipedia.org The synthesis of phosphatidylserine, the direct precursor to this compound, occurs at the endoplasmic reticulum (ER) through the action of phosphatidylserine synthase 1 (PTDSS1) and 2 (PTDSS2). rupress.org These enzymes catalyze a base-exchange reaction, replacing the head group of phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) with L-serine. uniprot.org The degradation of phosphatidylserine by phospholipases, such as phosphatidylserine-specific phospholipase A1 (PS-PLA1), yields lysophosphatidylserine (B10771985), which can be further hydrolyzed to produce this compound and a free fatty acid. ontosight.ai The this compound can then be broken down by glycerophosphodiester phosphodiesterases into sn-glycerol-3-phosphate and serine. umaryland.edunih.gov This releases the glycerol backbone, which can re-enter glycerolipid synthesis pathways to be used in the formation of other phospholipids or triacylglycerols. umaryland.edu
The connection to sphingolipid metabolism is also significant. Sphingolipids, with their sphingosine (B13886) backbone, are crucial membrane components and signaling molecules. biorxiv.org Research has shown that the metabolic pathways of sphingolipids and glycerophospholipids are functionally interactive. molbiolcell.org For instance, studies in yeast have demonstrated that cells respond to alterations in sterol metabolism by adjusting their sphingolipid composition, indicating a coordinated regulation. molbiolcell.org Furthermore, there is a metabolic pathway that allows for the conversion of sphingolipid intermediates to glycerophospholipids. researchgate.net In some contexts, disruptions in glycerophospholipid and fatty acyl metabolism are observed alongside alterations in sphingolipid metabolism, suggesting these pathways are co-regulated. dovepress.com Heat-hardening treatments in the razor clam Sinonovacula constricta have been shown to alter the content of various membrane lipids, including glycerophosphoserines and sphingolipids, with metabolites being enriched in both sphingolipid and glycerophospholipid metabolism pathways. biologists.com
Table 1: Key Molecules Linking this compound to Other Lipid Pathways
| Molecule | Class | Role in Metabolic Interplay |
|---|---|---|
| Phosphatidylserine (PS) | Glycerophospholipid | Direct precursor of this compound; its synthesis and degradation link to the overall glycerophospholipid pool. rupress.orgontosight.ai |
| sn-Glycerol-3-Phosphate | Glycerol Phosphate (B84403) | A product of this compound catabolism; can re-enter glycerolipid and triacylglycerol synthesis. umaryland.edu |
| Phosphatidylcholine (PC) | Glycerophospholipid | A major phospholipid that can serve as a substrate for phosphatidylserine synthesis. uniprot.org |
| Phosphatidylethanolamine (PE) | Glycerophospholipid | A major phospholipid that can serve as a substrate for phosphatidylserine synthesis. uniprot.org |
| Sphingolipids | Sphingolipid | A major class of membrane lipids whose metabolism is functionally linked and co-regulated with glycerophospholipid metabolism. molbiolcell.orgdovepress.com |
Advanced Analytical Methodologies for Glycerophosphoserine Profiling
Mass Spectrometry (MS)-Based Lipidomics of Glycerophosphoserine
Mass spectrometry has emerged as the cornerstone of lipidomics, offering unparalleled sensitivity and specificity for the identification and quantification of a vast array of lipid species, including glycerophosphoserines. nih.govacs.org These techniques allow for the analysis of the lipidome, which encompasses the complete lipid profile of a cell or tissue, directly from crude biological extracts. scirp.org The versatility of MS-based methods enables various analytical strategies, from direct infusion "shotgun" approaches to those coupled with liquid chromatography for prior separation. nih.govnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is widely used for the analysis of polar and thermally labile molecules like glycerophosphoserines. nih.govnih.gov ESI facilitates the transfer of intact lipid molecules from the liquid phase into the gas phase as charged ions with minimal fragmentation. nih.gov This method is highly sensitive, often requiring only sub-picomole amounts of sample, and can be performed directly on chloroform (B151607) extracts of biological materials, which simplifies sample preparation. nih.gov
Glycerophosphoserines, being acidic phospholipids (B1166683), readily form negative ions ([M-H]⁻) in negative ion mode ESI-MS. nih.govresearchgate.net This characteristic is often exploited for their selective detection and analysis. researchgate.net The resulting mass spectra provide the molecular weight of the intact lipid, offering the first level of identification based on its mass-to-charge ratio (m/z). nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
While ESI-MS provides the molecular weight, tandem mass spectrometry (MS/MS) is crucial for elucidating the detailed structure of this compound species. thermofisher.com In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ ion of a PS molecule) is selected and then fragmented by imparting energy. thermofisher.com The resulting product ions are then analyzed, providing a fragmentation pattern or "fingerprint" that reveals key structural features of the original molecule. thermofisher.comresearchgate.net
This technique is powerful enough to identify the polar head group, the constituent fatty acyl chains, and even their positions on the glycerol (B35011) backbone. researchgate.net For instance, a neutral loss of 87 Da in the negative ion mode is a characteristic fragmentation that signifies the loss of the serine head group, confirming the lipid class as a this compound. rsc.org
Collision-Induced Dissociation (CID) is the most common method for fragmentation in tandem mass spectrometry. thermofisher.com In CID, the selected precursor ions are accelerated and collided with an inert gas. These collisions increase the internal energy of the ions, causing them to fragment in a predictable manner. researchgate.netresearchgate.net
For glycerophosphoserines analyzed in the negative ion mode, CID of the [M-H]⁻ ion yields a wealth of structural information. researchgate.net Characteristic product ions include:
Carboxylate anions (RCOO⁻): These ions directly identify the fatty acyl chains present in the molecule. researchgate.net
Neutral loss of fatty acids: Fragments resulting from the loss of a fatty acid (as RCOOH) or a ketene (B1206846) (R'CH=C=O) from the precursor ion help to confirm the identity of the acyl chains. researchgate.net
Head group fragments: As mentioned, the neutral loss of the serine moiety is a key diagnostic marker for PS lipids. rsc.org
The relative abundance of certain fragment ions in a CID spectrum can also provide information about the stereospecific numbering (sn)-position of the fatty acyl chains on the glycerol backbone. researchgate.net For example, in the CID spectrum of PS (16:0/18:1), the relative intensities of the ions corresponding to the neutral loss of the 16:0 and 18:1 fatty acids can indicate their respective positions at sn-1 and sn-2. researchgate.net
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description |
|---|---|---|
| 760 ([M-H]⁻) | 255 | Carboxylate anion of palmitic acid (16:0) |
| 281 | Carboxylate anion of oleic acid (18:1) | |
| 391 | [M-H - Serine - 16:0 ketene]⁻ | |
| 417 | [M-H - Serine - 18:1 ketene]⁻ | |
| 673 | [M-H - Serine]⁻ |
While CID is excellent for identifying the fatty acyl chains, it generally does not provide information about the location of double bonds within those chains. Ozone-Induced Dissociation (OzID) is a powerful technique developed to address this limitation. uow.edu.auresearchgate.net In OzID, mass-selected lipid ions are reacted with ozone gas within the mass spectrometer. uow.edu.au The ozone selectively cleaves the carbon-carbon double bonds, producing a pair of diagnostic fragment ions for each double bond. uow.edu.au
This method allows for the unambiguous assignment of double bond positions in the fatty acyl chains of glycerophosphoserines. uow.edu.auacs.org For example, OzID has been used to identify different positional isomers of unsaturated fatty acids in complex lipid mixtures from biological samples. acs.org The combination of CID and OzID in a single workflow can provide near-complete structural elucidation of this compound molecules. nih.gov
| Technique | Information Gained | Example Application |
|---|---|---|
| CID/OzID | Unambiguous assignment of double bond position within each fatty acyl chain. nih.gov | Identification of novel 1-O-alkyl glycerophosphoserines with specific double bond locations in human lens tissue. acs.org |
Shotgun Lipidomics Approaches
Shotgun lipidomics is a high-throughput strategy that involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. scirp.orgnih.gov The identification and quantification of individual lipid species, including glycerophosphoserines, are achieved through a series of multi-dimensional MS/MS experiments. mendeley.com This approach relies on the characteristic fragmentation patterns of different lipid classes to differentiate and quantify them within a complex mixture. acs.org
For glycerophosphoserines, specific precursor ion or neutral loss scans can be employed to selectively detect this class of lipids. nih.gov For example, a neutral loss scan for 185 Da in the positive ion mode can be used to identify PS species, corresponding to the loss of the phosphoserine headgroup. nih.gov Shotgun lipidomics has been successfully applied to the comprehensive profiling of lipids in various biological systems, revealing changes in the relative abundances of hundreds of individual lipid species. capes.gov.bracs.org
Spatial Lipidomics using MALDI and DESI
Spatial lipidomics techniques aim to map the distribution of lipids within a biological tissue sample, providing crucial information about their localization in different cell types or anatomical regions. Matrix-Assisted Laser Desorption/Ionization (MALDI) and Desorption Electrospray Ionization (DESI) are two of the most prominent mass spectrometry imaging (MSI) techniques used for this purpose. acs.orgaspect-analytics.com
In MALDI-MSI, a thin tissue section is coated with a matrix that absorbs energy from a laser. The laser is fired at different points on the tissue, desorbing and ionizing the lipids, which are then analyzed by the mass spectrometer. This technique can effectively image the distribution of phospholipids like this compound in both positive and negative ion modes. researchgate.net
DESI-MSI, on the other hand, uses a charged solvent spray to desorb and ionize lipids directly from the tissue surface under ambient conditions. nih.gov DESI is particularly effective for the analysis of phospholipids and has been used to monitor the spatial distribution of microbial metabolites, including glycerophosphoserines. rsc.orgnih.gov Both MALDI and DESI imaging can be coupled with tandem MS to identify the lipids at each spatial location, providing a detailed molecular map of the tissue. rsc.orgresearchgate.net
Ion Mobility Spectrometry (IMS) Coupled with MS
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (IMS-MS) has emerged as a powerful technique for lipid analysis, adding a new dimension of separation based on the size, shape, and charge of an ion in the gas phase. nih.gov This gas-phase electrophoretic technique offers several key advantages for this compound profiling.
A primary benefit of IMS-MS is the enhancement of peak capacity and the signal-to-noise ratio, which allows for the separation of this compound species from interfering isobaric compounds—molecules that have the same mass but different structures. nih.govmdpi.com This is particularly crucial in lipidomics, where the structural diversity of lipids leads to many closely related molecules. scispace.com The addition of IMS as a separation step prior to MS analysis improves method selectivity and can increase peak capacity two- to three-fold in liquid chromatography (LC)-MS workflows. mdpi.com
Furthermore, IMS-MS provides a physicochemical measure known as the collision cross section (CCS). nih.gov The CCS is related to the conformational structure of the lipid ion and serves as an additional, highly specific identifier, increasing the confidence of lipid identification beyond what is possible with mass and retention time alone. nih.govmdpi.com This is valuable for distinguishing between isomeric glycerophosphoserines.
Different forms of IMS, such as drift-tube IMS (DTIMS) and differential IMS (FAIMS), offer unique capabilities. FAIMS, in particular, has shown promise for lipid analysis because its separation is generally less correlated with the mass-to-charge ratio (m/z) compared to conventional IMS. nih.gov This increased orthogonality to MS allows for the separation of major lipid subclasses, such as glycerophospholipids, into distinct domains in the FAIMS/MS space, facilitating classification. nih.gov The coupling of SFC with drift tube IM-QTOF-MS has also been demonstrated as a valuable tool for the analysis of lipids in complex biological samples, providing excellent peak shape for various lipid classes. chromatographyonline.com
Chromatographic Separation Techniques for this compound
Chromatography is a foundational separation technique in lipidomics, essential for reducing the complexity of biological extracts before they are introduced to the mass spectrometer. The coupling of liquid or supercritical fluid chromatography with MS is a key analytical strategy for the comprehensive characterization of glycerophosphoserines. acs.orgnih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a dominant platform in lipidomics due to its versatility and robust coupling with electrospray ionization (ESI), which is well-suited for analyzing polar lipids like glycerophosphoserines. acs.org The choice of chromatographic mode is critical as it determines the basis of separation.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a type of normal-phase chromatography that separates lipids based on the polarity of their head groups. researchgate.netnih.gov This makes it exceptionally well-suited for class separation of phospholipids. acs.orgnih.gov In a typical HILIC separation, glycerophosphoserines (PS) will elute as a distinct class, reducing ion suppression from other more abundant lipid classes and simplifying identification. nih.govwaters.comlcms.cz Glycerophosphoserines are readily ionized in negative ion mode, often detected as the [M-H]⁻ precursor ion. nih.gov HILIC-based methods have been successfully developed for the targeted screening and quantification of multiple phospholipid classes, including PS, from plasma samples. waters.comlcms.cz The combination of HILIC with IMS-MS further enhances separation by adding an orthogonal dimension based on the lipid's gas-phase shape. nih.gov
Reversed-Phase Liquid Chromatography (RP-LC): In contrast to HILIC, RP-LC separates lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acyl chains. researchgate.netnih.gov While RP-LC is powerful for resolving individual molecular species within a lipid class, it does not typically separate lipids by their head group. researchgate.net This can lead to the co-elution of different lipid classes, potentially complicating analysis. nih.govlcms.cz However, RP-LC is invaluable for detailed structural characterization, such as in studies profiling the modifications of phosphatidylserine (B164497) under nitroxidative stress, where it can separate various nitrated and nitroxidized derivatives. mdpi.com
The following table summarizes the primary applications of these LC techniques in this compound analysis.
| Technique | Principle of Separation | Primary Application for this compound | Ionization Mode | References |
| HILIC-MS | Polar head group | Class-based separation and quantification. | Negative | researchgate.netnih.govwaters.com |
| RP-LC-MS | Acyl chain length and unsaturation | Separation of individual molecular species and isomers. | Negative | nih.govresearchgate.netmdpi.com |
Supercritical fluid chromatography (SFC) has re-emerged as a powerful technique for lipid analysis, offering an orthogonal separation to RP-LC. chromatographyonline.commdpi.com SFC typically uses supercritical CO₂ as the main mobile phase, which has low viscosity and allows for fast separations. mdpi.com Like HILIC, SFC is highly effective for separating lipids based on their class. chromatographyonline.com
Ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with MS enables the rapid separation of numerous nonpolar and polar lipid classes, including glycerophospholipids, within a single analytical run. researchgate.net These methods have been developed and validated for the comprehensive and quantitative lipidomic analysis of complex biological samples, such as porcine brain extract, where hundreds of lipid species across dozens of classes were identified. researchgate.netresearchgate.net SFC is fully compatible with the injection of lipid extracts in organic solvents and can be readily coupled to ESI-MS for sensitive detection. mdpi.com The technique represents a high-throughput and accurate alternative to conventional LC-MS for large-scale lipidomic studies. researchgate.net
Stable Isotope Labeling Strategies for this compound Metabolism Studies
Stable isotope labeling is a powerful experimental approach that enables the direct measurement of the metabolism and dynamics—including biosynthesis, remodeling, and degradation—of biomolecules. nih.gov Unlike radioactive labeling, it is safe for human studies and provides an additional dimension of information beyond static concentration levels. nih.gov In the context of this compound, stable isotope tracing allows researchers to follow the metabolic fate of labeled precursors as they are incorporated into PS molecules. nih.gov
The fundamental principle involves introducing a substrate containing a heavy isotope (e.g., ¹³C, ²H, or ¹⁵N) into a biological system, such as a cell culture. nih.govdoi.org The labeled substrate is then metabolized and incorporated into newly synthesized lipids. nih.gov By using high-resolution mass spectrometry, the stable isotope label can be precisely localized and quantified within the this compound molecule. nih.gov
The choice of the labeled precursor is critical and depends on the specific metabolic pathway under investigation. nih.gov
Pathway-Specific Precursors: To study glycerophospholipid metabolism specifically, precursors like labeled serine can be used. researchgate.net
General Precursors: More general tracers such as ¹³C-labeled glucose or glycerol can be used to track the incorporation of the label into the glycerol backbone of newly synthesized glycerophosphoserines. nih.gov
Nitrogen Labeling: Since the serine head group contains a nitrogen atom, ¹⁵N-labeled tracers can also be employed. nih.gov A strategy named GlyProSILC (Glycan Protein Stable Isotope Labeling in Cell Culture) uses amide-¹⁵N-glutamine to label both glycans and proteins, demonstrating the utility of nitrogen labeling in metabolic studies. nih.gov
These labeling strategies, combined with tandem mass spectrometry, provide detailed insights into the dynamics of this compound metabolism that are not attainable through steady-state profiling alone. researchgate.net
| Isotope Tracer | Metabolic Incorporation | Application in this compound Studies | References |
| ¹³C-Glucose/Glycerol | Incorporated into the glycerol backbone. | Measures de novo synthesis of the lipid backbone. | nih.gov |
| ¹⁵N-Serine | Incorporated as the entire head group. | Traces the direct utilization of serine for PS biosynthesis. | nih.govresearchgate.net |
| ²H-Fatty Acids | Incorporated into the acyl chains. | Studies fatty acid remodeling and incorporation into PS. | nih.gov |
| ¹⁵N-Glutamine | Nitrogen is transferred to other molecules. | General labeling for various nitrogen-containing biomolecules. | nih.govnih.gov |
Quantitative Approaches in this compound Analysis
Accurate quantification of this compound species is essential for understanding their biological significance. While relative quantification can identify changes between sample groups, absolute or semi-absolute quantification provides concentration values that are more biologically informative. nih.govnih.gov Mass spectrometry-based approaches are central to modern quantitative lipidomics.
A key strategy for quantification is the use of internal standards. researchgate.net Because different lipid species ionize with vastly different efficiencies, it is crucial to use appropriate internal standards to correct for variations during sample extraction and analysis. nih.gov For class-specific quantification, a stable isotope-labeled lipid standard corresponding to the target lipid class (e.g., a deuterated PS standard) is added to the sample at a known concentration. lcms.czresearchgate.net The signal intensity of the endogenous analyte is then measured relative to the signal of the co-eluting internal standard. lcms.cz
Targeted mass spectrometry, particularly using triple quadrupole instruments in Multiple Reaction Monitoring (MRM) mode, is a highly sensitive and specific method for quantification. nih.gov MRM experiments monitor a specific precursor-to-product ion transition for a given lipid, minimizing interferences and maximizing sensitivity. scispace.comnih.gov This approach has been successfully used for the precise relative and approximate absolute quantitation of this compound species containing specific fatty acids in microdissected brain tissue samples. nih.gov
Combining chromatographic separation with targeted MS provides a robust workflow for quantitative analysis. For instance, HILIC-based LC-MS/MS methods enable the separation of lipid classes, after which MRM is used to quantify specific species within the PS class against their corresponding internal standards. waters.comlcms.cz Similarly, UHPSFC-MS methods have been validated for the quantitative analysis of lipid species by using an internal standard for each lipid class. researchgate.net
Chemical Synthesis Strategies for Glycerophosphoserine and Its Analogs
Laboratory-Scale Chemical Synthesis Approaches
The chemical synthesis of glycerophospholipids like glycerophosphoserine is a complex process that often requires the use of protecting groups to ensure that the desired chemical reactions occur at the correct positions on the molecule. smolecule.com
Phosphite-Triester Methodology and Derivatives
A prominent and efficient method for synthesizing this compound and its derivatives is the phosphite-triester approach. csic.es This strategy has been adapted from its successful use in oligonucleotide synthesis and offers advantages in terms of speed, simplicity, and selectivity. csic.esnih.gov
The core of this methodology involves the formation of a phosphate (B84403) linkage between a protected diacylglycerol (DAG) and a protected serine residue using a phosphorylating agent. csic.esnih.gov A common phosphorylating agent used is 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite. nih.govcsic.es
The general steps of the phosphite-triester synthesis of phosphatidylserine (B164497), a close analog of this compound, are as follows:
Protection of Serine: The amino and carboxyl groups of serine are protected to prevent unwanted side reactions. For instance, the N-tert-butoxycarbonyl (t-BOC) group can be used for the amino group and the benzhydryl group for the carboxyl group. csic.es
Formation of the Phosphoramidite (B1245037): The protected serine is reacted with a phosphorodiamidite to create a serine phosphoramidite derivative. researchgate.net
Coupling with Diacylglycerol: The serine phosphoramidite is then coupled with a 1,2-diacylglycerol in the presence of a catalyst, such as tetrazole, to form a phosphite (B83602) triester. csic.esnih.gov
Oxidation: The unstable phosphite triester is oxidized to the more stable phosphate triester. wikipedia.org This is often achieved using an oxidizing agent like 30% hydrogen peroxide (H₂O₂) in a solvent like dichloromethane. nih.govcsic.es
Deprotection: Finally, the protecting groups on the phosphate, amino, and carboxyl functions are removed to yield the final this compound analog. nih.gov The cyanoethyl group from the phosphate is typically removed using a mixture of triethylamine, acetonitrile, and pyridine. csic.esnih.gov The t-BOC and benzhydryl groups can be removed with trifluoroacetic acid. nih.gov
This method has been successfully used to synthesize 1,2-diacyl-sn-glycerophosphatidylserine with a fatty acid composition identical to that of egg phosphatidylcholine. nih.gov
Table 1: Key Reagents in Phosphite-Triester Synthesis of a this compound Analog
| Reagent | Role | Reference |
| 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite | Phosphorylating agent | nih.govcsic.es |
| N-t-BOC-L-serine benzhydryl ester | Protected serine | csic.es |
| 1,2-Diacylglycerol | Glycerol (B35011) backbone | nih.govresearchgate.net |
| Tetrazole | Catalyst for coupling | csic.esnih.gov |
| 30% Hydrogen Peroxide (H₂O₂) | Oxidizing agent | nih.govcsic.es |
| Trifluoroacetic acid | Deprotection agent | nih.gov |
Protection-Free Synthesis Advancements
Recent developments in chemical synthesis have focused on streamlining the process by minimizing or eliminating the need for protecting groups. smolecule.com These "protection-free" methods offer the potential for more efficient and environmentally friendly syntheses. While detailed methodologies for this compound are still emerging, the general principle involves carefully controlling reaction conditions to achieve selective reactions without the need for cumbersome protection and deprotection steps. One approach involves the ring-opening of glycerol cyclic phosphates with amino alcohols under prebiotic conditions to form phospholipid headgroups. acs.org
Enzymatic Synthesis in Laboratory Settings
Enzymatic methods provide an alternative to purely chemical synthesis, often offering high specificity and milder reaction conditions. Phospholipase D (PLD) is a key enzyme used in the laboratory synthesis of this compound and its analogs. nih.gov PLD catalyzes a transphosphatidylation reaction, where the head group of a phospholipid is exchanged with a primary alcohol.
For instance, O-alkylglycerophospho-L-serine analogs have been synthesized by the conversion of O-alkylglycerophosphoric ester analogs using phospholipase D. nih.gov While enzymatic methods with cabbage phospholipase D have been reported to result in low yields and significant byproduct formation, the use of Streptomyces phospholipase D has shown the potential for high-yield conversion of phosphatidylcholine to phosphatidylserine in the presence of serine. csic.esgoogle.com Another enzyme, phosphatidylserine decarboxylase, which converts phosphatidylserine to phosphatidylethanolamine (B1630911), acts specifically on the lipid-linked form of serine and not on free serine or this compound. uniprot.org
Synthesis of Structurally Modified this compound Analogs for Research
The synthesis of structurally modified analogs of this compound is crucial for studying structure-activity relationships and for developing new therapeutic agents. For example, O-alkylglycerophospho-L-serine analogs have been synthesized and shown to possess cytostatic activity against tumor cells in vitro. nih.gov
The synthesis of these analogs often follows similar chemical principles as the synthesis of the parent compound, but with modified starting materials. For example, diacyl and alkylacyl glycerophosphoserines have been synthesized by condensing the corresponding diradylglycerophosphates with a protected serine derivative. researchgate.net
Another example is the synthesis of glycerophosphorylserine-containing polyurethanes for biomedical applications. nih.gov In this case, glycerophosphorylserine acts as a chain extender in the polymerization process. nih.gov The chemical synthesis of glycerophosphogate has also been reported, starting from this compound and involving a diazotization reaction with sodium nitrite. nih.gov
Glycerophosphoserine in Cellular Homeostasis and Stress Responses
Adaptive Mechanisms Involving Glycerophosphoserine Turnover
The turnover of this compound is a central aspect of cellular adaptation to stress. This process is largely governed by the metabolism of phosphatidylserine (B164497). Under normal homeostatic conditions, PS is predominantly located in the inner leaflet of the plasma membrane. However, in response to various stress signals, this asymmetry is disrupted.
One of the most well-documented adaptive mechanisms involving PS turnover is its externalization to the outer leaflet of the plasma membrane. This "flipping" of PS serves as a crucial signal for various physiological processes. For instance, the exposure of PS on the cell surface is a recognized "eat-me" signal that flags apoptotic cells for engulfment by phagocytes, thereby preventing an inflammatory response that could result from uncontrolled cell death. creative-proteomics.com This process ensures the orderly removal of damaged or dying cells, which is vital for tissue homeostasis. creative-proteomics.com
Furthermore, the turnover of PS, and consequently the flux through the this compound pool, is integral to membrane remodeling. Cells can rapidly alter the lipid composition of their membranes to adapt to environmental changes. This includes the interconversion of different phospholipid species, where PS can be decarboxylated to form phosphatidylethanolamine (B1630911) (PE), or its head group can be exchanged to synthesize other phospholipids (B1166683). nih.gov These conversions, which directly involve the this compound backbone, allow the cell to adjust membrane fluidity and protein function in response to stress.
The machinery responsible for maintaining protein homeostasis, known as proteostasis, is also involved in regulating the turnover of stress-induced cellular structures like stress granules. The disassembly and clearance of these granules, which form in response to cellular stress, are crucial for restoring normal cellular functions. nih.gov The metabolic state of the cell, including the turnover of key metabolites like this compound, influences these proteostasis mechanisms.
This compound Metabolism in Response to Environmental Stimuli (e.g., Nutrient Starvation)
Nutrient availability is a powerful environmental stimulus that profoundly impacts cellular metabolism, including the metabolism of this compound. During periods of nutrient starvation, cells activate a range of adaptive responses to conserve resources and maintain viability.
Under conditions of complete nutrient deprivation, cells can induce the formation of lipid droplets, which serve as reservoirs of fatty acids. The biogenesis and mobilization of these lipid droplets are essential for cell survival, providing a source of energy through β-oxidation of fatty acids. nih.gov The synthesis of the triacylglycerols stored in lipid droplets requires a glycerol (B35011) backbone, which can be derived from the turnover of phospholipids like phosphatidylserine.
Serine availability, in particular, has a direct impact on this compound metabolism. Serine is a precursor for the de novo synthesis of PS. nih.gov When external serine is limited, cells that cannot synthesize it internally experience significant alterations in their lipid profiles. nih.gov This can lead to the accumulation of atypical and potentially toxic lipids. nih.gov Studies have shown that serine deprivation can alter the metabolism of both glycerophospholipids and sphingolipids. researchgate.net
The cellular response to nutrient starvation is a complex process involving the coordinated regulation of multiple metabolic pathways. For instance, in the absence of essential nutrients, autophagy is often induced. This is a catabolic process where the cell degrades its own components to recycle nutrients and maintain energy homeostasis. nih.gov The breakdown of cellular membranes during autophagy releases phospholipids, including PS, which can then be catabolized, contributing to the pool of this compound and its downstream products.
The table below summarizes the observed changes in cellular components and processes in response to nutrient starvation, highlighting the central role of lipid metabolism.
| Cellular Component/Process | Response to Nutrient Starvation | Implication for this compound Metabolism |
| Lipid Droplets | Increased biogenesis and subsequent depletion | Provides a source of fatty acids and glycerol, potentially influencing the this compound pool. nih.gov |
| β-oxidation | Induced to generate energy from fatty acids | Utilizes fatty acids that can be released from phospholipid turnover. nih.gov |
| Autophagy | Activated to recycle cellular components | Leads to the breakdown of membranes and release of phospholipids like PS. nih.gov |
| Phospholipid Composition | Altered to adapt to nutrient scarcity | Reflects changes in the synthesis and degradation pathways involving this compound. nih.gov |
Interplay with Redox Balance and Energy Levels
The metabolism of this compound is closely intertwined with the cell's redox state and energy levels. The synthesis of phosphatidylserine from phosphatidylcholine or phosphatidylethanolamine is an energy-dependent process. diagnostechs.com Therefore, cellular energy status, often reflected in the ATP/ADP ratio, can directly influence the rate of PS synthesis and, consequently, this compound turnover.
Serine metabolism, which is the starting point for PS synthesis, plays a critical role in maintaining redox balance. Serine can be used to support glutathione (B108866) synthesis, a major cellular antioxidant. nih.gov Under conditions of oxidative stress, the demand for serine may increase to bolster the cell's antioxidant capacity. This can, in turn, affect the availability of serine for phospholipid synthesis.
Studies have demonstrated that supplementation with phosphatidylserine can modulate the response to oxidative stress. researchgate.net In some model organisms, it has been shown to increase survival under oxidative stress induced by hydrogen peroxide. researchgate.net This suggests that maintaining adequate levels of PS, and therefore a stable this compound pool, is important for cellular defense against oxidative damage.
Furthermore, nutrient deprivation, which impacts this compound metabolism, also leads to disruptions in cellular redox homeostasis, often resulting in oxidative stress. nih.gov The interplay between nutrient sensing pathways, such as the mTOR pathway, and redox signaling is crucial for cell survival under these conditions. nih.gov
The following table illustrates the connections between this compound metabolism, redox balance, and energy levels.
| Factor | Connection to this compound Metabolism | Effect on Cellular State |
| ATP Levels | Required for the synthesis of phosphatidylserine. diagnostechs.com | High energy levels support phospholipid synthesis and membrane integrity. |
| Oxidative Stress | Can increase the demand for serine, a precursor for PS synthesis. nih.gov | May alter the flux through the this compound pathway to support antioxidant defense. |
| Glutathione Synthesis | Competes for serine with the PS synthesis pathway. nih.gov | Balances the need for antioxidant protection with the need for membrane lipid synthesis. |
| Phosphatidylserine Levels | Can influence the cellular response to oxidative stress. researchgate.net | Adequate levels may contribute to enhanced stress resistance. |
Role in Lipid Quality Control Mechanisms
Lipid quality control is an essential cellular process that ensures the integrity and functionality of cellular membranes. This involves mechanisms to prevent the accumulation of damaged or non-functional lipids, such as those that have undergone peroxidation. nih.gov The turnover of this compound is a component of these quality control pathways.
When membrane lipids are damaged, for example by reactive oxygen species, they must be removed and replaced to maintain membrane integrity. This process of membrane repair often involves the enzymatic cleavage of damaged fatty acids from the glycerol backbone of phospholipids, followed by their replacement with new fatty acids. This remodeling of phospholipids directly involves the this compound scaffold.
The externalization of phosphatidylserine during apoptosis is a prime example of a lipid-based quality control mechanism. By marking damaged or dying cells for removal, the organism prevents the release of potentially harmful intracellular contents and inflammation. creative-proteomics.com
Furthermore, the regulation of membrane fluidity and organization is a key aspect of lipid quality control. nih.gov The enzymatic conversions of different phospholipid head groups, which are dependent on the this compound backbone, allow the cell to fine-tune the biophysical properties of its membranes in response to various stimuli and stresses. nih.gov
Glycerophosphoserine in Inter Macromolecular Interactions
Glycerophosphoserine-Protein Interactions
The engagement of this compound with various proteins is crucial for their localization, activation, and stability at the membrane interface. These interactions are often highly specific and are mediated by distinct structural motifs and forces.
This compound, and its corresponding phospholipid phosphatidylserine (B164497) (PS), which shares the same headgroup, is a key interaction partner for a host of peripheral and integral membrane proteins. smolecule.comwikipedia.org These interactions are vital for recruiting proteins to the membrane surface, an essential step in many signaling pathways. embopress.orgwikipedia.org Peripheral membrane proteins, which adhere temporarily to the membrane, often associate with specific lipids like this compound to carry out their functions. wikipedia.org
A prominent example is Protein Kinase C (PKC), a family of enzymes critical for signal transduction. The C2 domain of classical PKCs acts as a membrane-targeting module that binds to phosphatidylserine in a calcium-dependent manner, a crucial step for PKC activation. embopress.org Similarly, Annexin (B1180172) V, a protein widely used to detect apoptotic cells, binds with high affinity to the PS-rich membranes of these cells. nih.gov This interaction is mediated by calcium ions that form a bridge between the protein and the this compound headgroup. nih.govrcsb.org
This compound also interacts with substrate-binding proteins of transporters, such as the UgpB protein from Mycobacterium tuberculosis (Mtb). acs.orgnih.gov Mtb UgpB is the substrate-binding domain of an ABC transporter and has been shown to recognize not only glycerophosphocholine but also a range of other glycerophosphodiesters, including this compound. acs.orgnih.govacs.org This indicates a role for this transporter in scavenging and recycling essential glycerophospholipid metabolites during infection. nih.gov
Interactions with this compound can significantly modulate the biological activity and structural stability of associated proteins. smolecule.com For many enzymes, binding to membranes containing this compound (as phosphatidylserine) is a prerequisite for their catalytic function. wikipedia.org The binding of the PKCα-C2 domain to phosphatidylserine, for instance, is the event that triggers the catalytic activation of the enzyme. embopress.org This interaction demonstrates reciprocal cooperativity; the presence of Ca²⁺ increases the affinity for PS, and the subsequent binding of the lipid to the C2 domain locks the calcium ion in place, increasing the domain's apparent affinity for calcium. embopress.org
The stability of protein-membrane complexes is also enhanced by these interactions. The initial binding of a protein to the membrane, often driven by electrostatic attraction, is frequently followed by more specific contacts, such as hydrogen bonding or hydrophobic interactions, which stabilize the complex and lead to tight association. nih.gov In the case of Annexin V, after the initial calcium-mediated binding to the PS headgroup, additional stability is conferred through hydrogen bonds between the glycerol (B35011) backbone of the lipid and amino acid residues of the protein. nih.gov This stabilization is critical for the function of many peripheral proteins that must anchor securely to the membrane to participate in cellular events. wikipedia.org
Table 1: Examples of Proteins Interacting with this compound/Phosphatidylserine and Functional Outcomes
| Protein/Domain | Interacting Ligand | Key Mediators | Functional Consequence | Reference(s) |
|---|---|---|---|---|
| Protein Kinase Cα (PKCα-C2) | Phosphatidylserine | Ca²⁺, specific protein residues | Membrane targeting, enzyme activation | embopress.org |
| Annexin V | Phosphatidylserine | Ca²⁺, specific protein residues | Stable membrane binding, detection of apoptosis | nih.govrcsb.org |
| M. tuberculosis UgpB | This compound | Binding site residues | Substrate recognition and transport | acs.orgnih.gov |
| Prothrombin (Gla domain) | Lysophosphatidylserine (B10771985) | Ca²⁺, Gla residues | Membrane binding for blood coagulation | researchgate.net |
The specific recognition of the this compound headgroup by proteins is based on a combination of electrostatic interactions, hydrogen bonding, and coordination with metal ions. High-resolution crystal structures have provided detailed molecular insights into these recognition mechanisms.
For the PKCα-C2 domain , X-ray crystallography revealed that the this compound moiety of phosphatidylserine adopts a quasi-cyclic conformation within the binding pocket. embopress.org A key feature of this interaction is the direct coordination of the phosphoryl group of the lipid with a calcium ion, which itself is coordinated by the protein. embopress.org This Ca²⁺ bridge is reinforced by additional hydrogen bonds and hydrophobic interactions between the lipid and protein residues in the vicinity of the calcium-binding region, ensuring specific recognition. embopress.org
In the case of Annexin V , a "Ca²⁺-bridging" mechanism is also central to its interaction with phosphatidylserine. rcsb.org Crystal structures show that Ca²⁺ ions are coordinated by the protein and simultaneously bind to the negatively charged carboxylate and phosphate (B84403) groups of the serine headgroup. nih.gov Further stabilization comes from hydrogen bonds linking the lipid's glycerol backbone to amino acid residues within the Annexin V protein. nih.gov This creates a distinct, high-affinity binding site for the phosphoserine headgroup. rcsb.org
The substrate-binding protein Mtb UgpB exhibits a different mode of recognition. Structural studies using X-ray crystallography and NMR show that the primary interactions occur with the glycerol backbone of the glycerophosphodiester substrate. acs.org While the protein can accommodate various headgroups, including serine (in this compound), the specific interactions with the polar headgroup itself are minimal, suggesting a degree of promiscuity that allows the transporter to scavenge different glycerophospholipid metabolites. acs.orgnih.gov
Table 2: Structural Details of this compound Recognition by Proteins
| Protein | Key Recognition Features | Interaction Types | Reference(s) |
|---|---|---|---|
| PKCα-C2 Domain | Direct coordination of the phosphoryl group to a Ca²⁺ ion; quasi-cyclic conformation of the ligand. | Ion coordination, hydrogen bonding, hydrophobic interactions. | embopress.org |
| Annexin V | Ca²⁺ bridge between the protein and the carboxylate and phosphate groups of the serine headgroup. | Ion coordination, hydrogen bonding. | nih.govrcsb.org |
| ***M. tuberculosis* UgpB** | Predominant interaction with the glycerol backbone of the substrate. | Hydrogen bonding, van der Waals forces. | acs.org |
This compound Interactions within Lipid Bilayers
As an integral component of cell membranes, this compound (primarily as phosphatidylserine) engages in significant interactions with neighboring lipids, influencing the biophysical properties of the bilayer. smolecule.com In eukaryotic plasma membranes, PS is typically localized to the inner leaflet, contributing to the membrane's asymmetry. frontiersin.orgbiorxiv.org
The interactions of this compound with other lipids, such as phosphatidylcholine, phosphatidylethanolamine (B1630911), and cholesterol, are governed by factors like headgroup charge, size, and acyl chain composition. nih.govnih.gov The negatively charged serine headgroup can participate in electrostatic interactions and hydrogen bonding with the headgroups of other lipids. These interactions affect the lateral packing and organization of the membrane. nih.gov Studies on model membranes have shown that the nature of the phospholipid headgroup can influence the formation and stability of lipid domains, although the acyl chain composition often plays a more dominant role. nih.gov For example, interactions between ordered phospholipids (B1166683) like sphingomyelin (B164518) and cholesterol are a major driver of domain formation, and the presence of this compound in the surrounding lipid environment can modulate the properties of these domains. nih.govnih.gov The presence of PS can influence membrane properties such as fluidity and permeability, which in turn affects how cells interact with their environment. smolecule.com
Dynamic Lipid-Protein Interplay at the Membrane Interface
The interaction between this compound and proteins at the membrane is not a static event but a highly dynamic process. nih.govdiva-portal.org The recruitment of a protein to the membrane often involves an initial, long-range electrostatic attraction between a positively charged protein surface and the negatively charged this compound headgroups on the membrane surface. wikipedia.orgnih.gov This first step can lead to a weakly-bound state. nih.gov
Following this initial contact, a more stable and tightly-bound complex is often formed through the establishment of specific, short-range interactions. nih.gov This can involve conformational changes in the protein, allowing for the insertion of hydrophobic loops into the membrane or the formation of precise hydrogen bonds and salt bridges. wikipedia.orgembopress.org This two-step mechanism, involving an initial electrostatic encounter followed by specific docking and stabilization, is a common theme in the function of peripheral membrane proteins. embopress.org
This dynamic interplay is crucial for cellular regulation. wikipedia.org The reversible attachment of proteins to the membrane allows for rapid responses to cellular signals. wikipedia.org Furthermore, the lipid environment itself is dynamic and can influence protein function by altering membrane properties like thickness, curvature, and lateral pressure. nih.govnih.gov Studies using techniques like high-pressure NMR show that the conformational landscapes of membrane proteins are intimately linked to the pressure and the composition of the surrounding lipids, highlighting a close, reciprocal relationship where the protein can also locally modulate the fluidity of the bilayer. nih.gov This continuous and mutual feedback between lipids like this compound and membrane-associated proteins is fundamental to the function of living cells. nih.govdiva-portal.org
Conclusion and Future Research Directions
Current Gaps in Understanding Glycerophosphoserine Biology
Glycerophosphoserines (GPS) are a class of glycerophospholipids that are essential components of cellular membranes and are involved in various biological processes. smolecule.comdrugbank.com Despite their importance, significant gaps remain in our understanding of their specific biological roles and metabolism.
One of the primary challenges is the vast structural diversity of glycerophospholipids, which makes comprehensive characterization of the lipidome difficult. nih.gov This complexity arises from the numerous combinations of fatty acyl chains and the presence of multiple isobaric lipid species. nih.gov While glycerophosphocholines and glycerophosphoethanolamines are the most abundant glycerophospholipids in human plasma, glycerophosphoserines are the least abundant, making their detection and quantification challenging. nih.gov
The precise mechanisms by which GPS levels are regulated and the full spectrum of their functions in different tissues and cell types are not yet fully elucidated. For instance, while it's known that 1,2-diacyl-sn-glycerophosphoserine (PS) on the cell surface can signal apoptosis, the detailed roles of other GPS species in cell signaling are less clear. nih.gov Furthermore, the specific enzymes and pathways that govern the synthesis and degradation of the diverse range of GPS molecular species are not completely mapped out. researchgate.net
Research has indicated that levels of certain glycerophospholipids, including PS, decrease in the cerebrospinal fluid of individuals with neurodegenerative diseases like Alzheimer's. nih.govhmri.org However, the exact causal relationship and the specific roles of different PS species in the pathophysiology of these diseases require further investigation. nih.govhmri.org There are also gaps in our knowledge regarding the interplay between GPS metabolism and other metabolic pathways, such as those involving fatty acids and sphingolipids, especially in the context of metabolic disorders like obesity and hyperlipidemia. mdpi.comescholarship.org
Emerging Methodologies for Deeper Mechanistic Insights
Advances in analytical techniques are paving the way for a more profound understanding of this compound biology. Mass spectrometry (MS)-based lipidomics has become a cornerstone in this field, enabling the detection, identification, and quantification of a large number of lipid species. frontiersin.orgmdpi.com
Key emerging methodologies include:
Advanced Mass Spectrometry Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most frequently used technique in lipid analysis. It combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, which is crucial for distinguishing between the numerous, structurally similar glycerophospholipid species. mdpi.comnih.gov Ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater separation and sensitivity. mdpi.com
Shotgun Lipidomics: This method involves the direct infusion of a total lipid extract into the mass spectrometer, providing a rapid and comprehensive profile of the lipidome. nih.govsciopen.com Tandem mass spectrometry (MS/MS) is then used for the structural characterization of the detected lipid species. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): This technique adds another dimension of separation based on the size, shape, and charge of the ions, which is particularly useful for separating isobaric lipid species that cannot be distinguished by mass-to-charge ratio alone. nih.govrsc.org
Real-Time Library Searching (RTLS): A novel approach that uses real-time identification of lipid classes to trigger targeted MSn analyses, leading to enhanced structural detail of glycerophospholipids and other lipid classes. chromatographyonline.com
Sample Preparation and Extraction:
The development of more efficient and specific lipid extraction methods is crucial for accurate lipidomic analysis. nih.gov Methods like the Folch and Bligh and Dyer extractions are standard, but newer protocols using solvents like methyl tert-butyl ether (MTBE) are also gaining traction. mdpi.comnih.gov Simultaneous extraction methods that allow for the analysis of proteins, metabolites, and lipids from the same sample are also being developed to facilitate multi-omics studies. nih.govresearchgate.net
Computational and Bioinformatic Tools:
The vast amount of data generated by lipidomics requires sophisticated bioinformatic tools for data handling, analysis, and interpretation. nih.gov This includes software for deisotoping, differentiating signals from background noise, and performing statistical analyses. nih.gov Databases like LIPID MAPS provide a comprehensive classification system and structural information for thousands of lipids, aiding in their identification. mdpi.comnih.gov
These emerging methodologies are enabling researchers to delve deeper into the complexities of the this compound lipidome, paving the way for new discoveries about their roles in health and disease.
Prospects for this compound Research in Systems Biology and Multi-Omics Integration
The future of this compound research lies in its integration into the broader context of systems biology and multi-omics approaches. nih.gov This holistic perspective aims to understand how the intricate network of genes, proteins, metabolites, and lipids interact to govern cellular functions and how their dysregulation contributes to disease. nih.gove-enm.org
Key prospects include:
Integrative Multi-Omics Studies: By combining lipidomics data with genomics, transcriptomics, and proteomics, researchers can build a more complete picture of the biological systems in which glycerophosphoserines function. nih.gov For example, correlating changes in GPS levels with gene expression and protein abundance can help identify the regulatory networks that control GPS metabolism. mdpi.com This integrated approach is becoming more feasible with the development of methods for the simultaneous extraction of different biomolecules from a single sample. nih.govresearchgate.net
Pathway and Network Analysis: The data from multi-omics studies can be used to construct and analyze metabolic and signaling networks. e-enm.orgmdpi.com This can reveal previously unknown connections between this compound metabolism and other cellular processes. For instance, network analysis could elucidate how alterations in GPS profiles in neurodegenerative diseases are linked to changes in other metabolic pathways, such as those involved in inflammation or oxidative stress. nih.govresearchgate.net
Biomarker Discovery: A systems biology approach can facilitate the discovery of more robust and specific biomarkers for various diseases. e-enm.orgresearchgate.net By integrating lipidomic data with other omics data and clinical information, it may be possible to identify specific GPS signatures that are indicative of early disease states or that can predict disease progression and treatment response. escholarship.orgresearchgate.net
Understanding Host-Microbiome Interactions: The gut microbiome is increasingly recognized for its profound impact on host metabolism. Multi-omics approaches can be used to investigate how the gut microbiota influences this compound metabolism in the host and how this, in turn, affects health and disease. e-enm.org
The integration of this compound research into systems biology and multi-omics frameworks holds immense promise for unraveling the complex roles of these lipids in cellular physiology and pathology. This comprehensive approach will be instrumental in developing new diagnostic tools and therapeutic strategies for a wide range of diseases. nih.govmdpi.com
Q & A
Q. What analytical techniques are recommended for quantifying glycerophosphoserine in biological samples?
To quantify this compound, researchers should employ ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) due to its high sensitivity and specificity for polar metabolites. Validation steps include using internal standards (e.g., isotope-labeled analogs) and calibrating with synthetic this compound. Alternative methods like nuclear magnetic resonance (NMR) spectroscopy can complement MS-based approaches for structural confirmation .
Q. What standard protocols exist for isolating this compound from complex biological matrices?
Extraction protocols typically involve methanol:water (80:20) or chloroform:methanol mixtures to recover polar lipids. Centrifugation and solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improve purity. Post-extraction, lyophilization and reconstitution in MS-compatible solvents (e.g., acetonitrile/water with 0.1% formic acid) are critical for downstream analysis .
Q. How does this compound participate in phospholipid metabolism under physiological conditions?
this compound is a key intermediate in phospholipid remodeling, particularly in the phosphatidylserine synthesis pathway. It acts as a substrate for enzymes like phosphatidylserine synthase, which incorporates serine into phospholipids. Its levels are tightly regulated via enzymatic hydrolysis (e.g., glycerophosphodiesterases) and re-esterification pathways .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound's role in enzyme-substrate interactions?
Substrate competition assays are critical. For example, incubate the target enzyme (e.g., GPI-PDE) with radiolabeled glycerophosphoinositol (GPI) and a 10-fold excess of unlabeled this compound. Measure inhibition kinetics using Michaelis-Menten models to calculate apparent inhibition constants (Kapp). This approach revealed ~80% inhibition of GPI-PDE by this compound, indicating strong substrate specificity .
Q. What methodological considerations are essential when resolving contradictory findings in this compound levels across disease models?
Cross-study validation requires harmonizing protocols for sample collection (e.g., fasting status, tissue homogenization), analytical platforms, and statistical thresholds (e.g., false discovery rate <5%). Meta-analyses should account for confounding variables (e.g., comorbidities, medication use) and validate findings in orthogonal models (e.g., knockout mice or patient-derived organoids) .
Q. How can multi-omics approaches elucidate this compound's metabolic network in disease contexts?
Integrate metabolomics (UHPLC-MS), transcriptomics (RNA-seq), and lipidomics data to map this compound-associated pathways. For example, in chronic myeloid leukemia (CML) mice, GPSer overexpression correlated with histamine metabolism dysregulation. Co-expression networks and pathway enrichment tools (e.g., KEGG, MetaboAnalyst) can identify nodes where this compound intersects with other dysregulated metabolites .
Q. What experimental strategies assess the impact of this compound structural analogs on enzymatic activity?
Synthesize analogs with modifications to the serine headgroup or glycerol backbone. Test their inhibitory effects in vitro using fluorescence-based assays (e.g., EnzChek Phosphate Assay). Molecular docking simulations can predict binding affinities to enzymes like GPI-PDE, guiding rational design of competitive inhibitors .
Q. How do researchers investigate this compound's role in hepatitis B cirrhosis pathophysiology?
Correlate serum this compound levels with clinical parameters (e.g., Child-Pugh score, albumin) in longitudinal cohorts. Use multivariate regression to adjust for confounders like liver fibrosis stage. Functional studies in hepatocyte models can test whether exogenous this compound exacerbates lipid peroxidation or endoplasmic reticulum stress .
Q. What validation steps ensure this compound's biomarker potential in preclinical models?
In animal models (e.g., CML mice), validate findings using stable isotope tracing to confirm metabolic flux. Compare this compound levels across disease stages and therapeutic interventions (e.g., tyrosine kinase inhibitors). Cross-species validation in human biopsies strengthens translational relevance .
Q. How do substrate specificity assays distinguish this compound from related glycerophosphodiesters?
Perform kinetic assays with a panel of glycerophosphodiesters (e.g., glycerophosphocholine, glycerophosphoethanolamine). Measure Vmax and Km values under standardized conditions. Competitive inhibition studies, as done for GPI-PDE, reveal selectivity patterns. Structural analysis (e.g., X-ray crystallography) of enzyme-substrate complexes further clarifies binding mechanisms .
Methodological Guidance
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor. Use tools like PRISMA for systematic reviews to identify bias or heterogeneity in published data .
- Experimental Reproducibility : Document detailed protocols for metabolite extraction and instrumentation parameters (e.g., LC gradient, MS ionization mode). Share raw data and code via repositories like MetaboLights or GitHub .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
